molecular formula C16H17N5O2 B11380731 N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide

N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide

Cat. No.: B11380731
M. Wt: 311.34 g/mol
InChI Key: KANXVHATLVAPEH-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-METHYLBUTANAMIDE is a heterocyclic compound that contains both triazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

3-methyl-N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide

InChI

InChI=1S/C16H17N5O2/c1-10(2)8-13(22)18-15-19-16-17-12(9-14(23)21(16)20-15)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,17,18,19,20,22)

InChI Key

KANXVHATLVAPEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NC2=NC(=CC(=O)N2N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-METHYLBUTANAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 5-phenyl-1,2,4-triazole-3-carboxylic acid with 2-amino-4-hydroxy-6-methylpyrimidine under acidic conditions to form the triazolopyrimidine core. This intermediate is then coupled with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydrotriazole derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-METHYLBUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-METHYLBUTANAMIDE
  • N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-METHYLBUTANAMIDE

Uniqueness

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-METHYLBUTANAMIDE is unique due to its specific substitution pattern on the triazolopyrimidine core, which can influence its biological activity and chemical reactivity. The presence of the phenyl group and the 3-methylbutanamide moiety can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

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